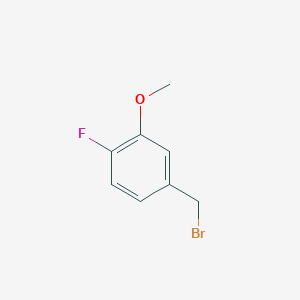

4-(Bromomethyl)-1-fluoro-2-methoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(bromomethyl)-1-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRLJROQMXLOJFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00591988 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141080-73-1 | |

| Record name | 4-(Bromomethyl)-1-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00591988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-methoxybenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)-1-fluoro-2-methoxybenzene (CAS: 141080-73-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-(Bromomethyl)-1-fluoro-2-methoxybenzene is limited. This guide has been compiled using information on structurally related compounds, established chemical principles, and predicted data. All predicted data should be used for reference purposes only and validated experimentally.

Introduction

This compound is a substituted aromatic compound that serves as a valuable building block in organic synthesis. Its utility is primarily derived from the presence of a reactive benzylic bromide, which allows for the facile introduction of the 4-fluoro-3-methoxybenzyl moiety into a wide range of molecules. The strategic incorporation of fluorine and methoxy groups is a common practice in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive overview of the known and predicted properties, synthesis, reactivity, and potential applications of this compound.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 141080-73-1 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Fluoro-3-methoxybenzyl bromide |

| Appearance | Likely a colorless to pale yellow liquid or solid[1] |

| Boiling Point | No data available. (Isomer 4-(Bromomethyl)-2-fluoro-1-methoxybenzene: ~245.1 °C at 760 mmHg) |

| Melting Point | No data available. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |

Synthesis and Reactivity

The most plausible synthetic route to this compound is via the radical bromination of its toluene precursor, 4-fluoro-3-methoxytoluene.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure for Benzylic Bromination

This is a general protocol and may require optimization for the specific substrate.

Materials:

-

4-Fluoro-3-methoxytoluene

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a safer alternative like cyclohexane or ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-3-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

-

Add N-Bromosuccinimide (1.05-1.1 equivalents) and a catalytic amount of the radical initiator (e.g., AIBN, ~0.02 equivalents).

-

Heat the mixture to reflux or irradiate with a UV lamp to initiate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield this compound.

Reactivity

The primary site of reactivity in this compound is the benzylic carbon-bromine bond. The benzylic position is activated towards nucleophilic substitution reactions (SN1 and SN2). The presence of the electron-donating methoxy group can further stabilize a potential benzylic carbocation intermediate, favoring an SN1 pathway, while the electron-withdrawing fluorine atom has a modest deactivating effect.

Caption: General scheme for the nucleophilic substitution of this compound.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d | 1H | Ar-H |

| ~6.95 | dd | 1H | Ar-H |

| ~6.85 | d | 1H | Ar-H |

| 4.50 | s | 2H | -CH₂Br |

| 3.85 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~155 (d, J ≈ 245 Hz) | C-F |

| ~148 | C-OCH₃ |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~115 (d, J ≈ 20 Hz) | Ar-C |

| ~112 | Ar-C |

| ~56 | -OCH₃ |

| ~32 | -CH₂Br |

Predicted Mass Spectrum

| m/z | Interpretation |

| 218/220 | [M]⁺ (presence of Br isotopes) |

| 139 | [M-Br]⁺ |

| 109 | [M-Br-OCH₂]⁺ |

Applications in Drug Development

Substituted benzyl halides are fundamental building blocks in medicinal chemistry. The 4-fluoro-3-methoxybenzyl moiety can be incorporated into lead compounds to modulate their biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position on the aromatic ring can influence the overall conformation and electronic properties of the molecule, which can be crucial for target engagement.

Caption: Conceptual role of this compound in drug design.

While specific examples of drugs synthesized using this particular building block are not prominent in the literature, its structural motifs are present in various classes of therapeutic agents, suggesting its potential utility in the development of novel pharmaceuticals.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. Based on the data for related benzyl bromides, the following hazards are anticipated:

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage. |

| Lachrymator | Causes irritation to the eyes and respiratory tract. |

| Toxic if inhaled | May be harmful if inhaled. |

| Irritant | May cause respiratory irritation. |

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.

References

Physicochemical properties of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 4-(bromomethyl)-1-fluoro-2-methoxybenzene, a key intermediate in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the molecular formula C₈H₈BrFO.[1][2][3] Its molecular weight is 219.05 g/mol .[1][2][3] The presence of a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring imparts distinct chemical characteristics, making it a valuable building block for the introduction of the 4-fluoro-3-methoxyphenyl moiety into more complex molecules. The fluorine atom can enhance lipophilicity and metabolic stability, while the methoxy group influences the compound's electronic properties and reactivity.[4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 141080-73-1 | [1][3][5][6] |

| Molecular Formula | C₈H₈BrFO | [1][2][3] |

| Molecular Weight | 219.05 g/mol | [1][2][3] |

| Boiling Point | 252.3 °C at 760 mmHg | [7] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; Insoluble in water. | [4] |

Synthesis and Purification

The primary synthetic route to this compound involves the free-radical bromination of the corresponding toluene precursor, 4-fluoro-3-methoxytoluene. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or cyclohexane.[8]

Experimental Protocol: Synthesis

A general procedure for the synthesis is as follows:

-

To a solution of 4-fluoro-3-methoxytoluene (1.0 equivalent) in a suitable non-polar solvent, N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN) are added.[8]

-

The reaction mixture is heated to reflux and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[8]

-

Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.[8]

-

The filtrate is then washed with an aqueous solution of sodium bicarbonate or sodium thiosulfate to remove any unreacted bromine and hydrogen bromide.[8]

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[8]

Experimental Protocol: Purification

The crude this compound can be purified by either recrystallization or column chromatography on silica gel.[8] The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

Caption: General workflow for the synthesis and purification of this compound.

Reactivity and Stability

The primary site of reactivity in this compound is the benzylic bromide. The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.[4] This reactivity allows for the facile introduction of the 4-fluoro-3-methoxybenzyl moiety into a wide range of molecules, including amines, alcohols, thiols, and carbanions.

The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and open flames. It is recommended to keep it in a tightly sealed container to prevent moisture ingress and evaporation. The compound should be stored separately from strong oxidizing agents and reactive chemicals to avoid potential hazardous reactions.[4]

Spectroscopic Data

-

¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a characteristic singlet for the benzylic protons (-CH₂Br) typically in the range of 4.4-4.7 ppm. The methoxy group protons (-OCH₃) would appear as a singlet around 3.8-4.0 ppm. The aromatic protons would exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling.

-

¹³C NMR: The carbon nuclear magnetic resonance (¹³C NMR) spectrum would show a signal for the benzylic carbon (-CH₂Br) around 30-35 ppm. The methoxy carbon would be observed around 55-60 ppm. The aromatic carbons would appear in the range of 100-160 ppm, with their chemical shifts and splitting patterns influenced by the fluorine and methoxy substituents.

-

FTIR: The Fourier-transform infrared (FTIR) spectrum would likely display characteristic C-H stretching vibrations for the aromatic and methyl groups, C-O stretching for the ether linkage, and a C-Br stretching band.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the direct biological activity or involvement in signaling pathways of this compound itself. Its primary role in drug discovery and development is as a synthetic intermediate for the preparation of more complex, biologically active molecules. The introduction of the fluoromethoxy-substituted phenyl ring can modulate the pharmacological properties of a lead compound.

Caption: Role of this compound in drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. rsc.org [rsc.org]

- 3. 141080-73-1[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. 4-Bromo-2-Fluoro-1-Methoxybenzene | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. 141080-73-1|this compound|BLD Pharm [bldpharm.com]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. benchchem.com [benchchem.com]

Technical Guide: GHS Hazard Classification of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Globally Harmonized System (GHS) of Classification and Labelling for the chemical compound 4-(bromomethyl)-1-fluoro-2-methoxybenzene (CAS No. 141080-73-1). This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who may handle or synthesize this compound.

GHS Hazard Classification

Based on available Safety Data Sheets (SDS), this compound is classified as Skin Corrosion, Sub-category 1B . This classification indicates that the substance causes irreversible skin damage after an exposure of up to 4 hours.

The following table summarizes the GHS classification elements for this compound.

| GHS Classification Element | Description |

| Hazard Class | Skin Corrosion/Irritation |

| Hazard Category | Category 1B |

| Pictogram | |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P321, P363, P405, P501 |

Experimental Protocol for Skin Corrosion Assessment

The determination of a substance's potential to cause skin corrosion is typically performed using standardized in vitro methods to avoid animal testing. The most relevant and widely accepted protocol is the OECD Guideline 431: In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method . This method is based on the principle that corrosive chemicals can penetrate the stratum corneum and are cytotoxic to the underlying layers of skin cells.

Methodology of OECD Guideline 431

The following is a detailed description of the experimental protocol:

-

Test System: The assay utilizes a three-dimensional Reconstructed Human Epidermis (RhE) model. This model consists of non-transformed, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, complete with a functional stratum corneum.

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.

-

The exposure duration is a critical factor in sub-categorizing corrosive materials. For the initial assessment of corrosivity, a 3-minute and a 1-hour exposure time are typically used.

-

Following the exposure period, the test chemical is carefully washed from the tissue surface.

-

The tissues are then transferred to a fresh medium and incubated for a post-exposure period to allow for the expression of cytotoxic effects.

-

-

Viability Assessment:

-

Cell viability is measured using a colorimetric assay, most commonly the MTT assay. In this assay, the yellow tetrazolium salt MTT is reduced to a blue formazan product by mitochondrial dehydrogenases in viable cells.

-

The amount of formazan produced is proportional to the number of viable cells. The formazan is extracted from the tissues, and the optical density is measured using a spectrophotometer.

-

The cell viability of the treated tissues is expressed as a percentage of the viability of negative control tissues (treated with a non-corrosive substance like sterile water or phosphate-buffered saline).

-

-

Classification Criteria: The classification of the substance is based on the cell viability data at different exposure times. According to OECD TG 431, the criteria are as follows:

-

Corrosive Sub-category 1A: If the mean tissue viability after a 3-minute exposure is less than 50%.

-

Corrosive (Sub-categories 1B & 1C): If the mean tissue viability after a 3-minute exposure is greater than or equal to 50%, a second test is performed with a 1-hour exposure. If the viability after 1 hour is less than 15%, the substance is classified as corrosive.

-

Non-corrosive: If the mean tissue viability after a 1-hour exposure is greater than or equal to 15%.

-

The classification of this compound as Sub-category 1B suggests that in an OECD 431 test, the substance likely resulted in cell viability of ≥ 50% after a 3-minute exposure and < 15% after a 1-hour exposure.

Signaling Pathways and Biological Interactions

Currently, there is no specific information available in the public domain regarding the signaling pathways that are directly affected by this compound. As a corrosive substance, its primary mechanism of action at the cellular level is likely non-specific and involves the disruption of cell membranes, denaturation of proteins, and induction of necrosis and apoptosis in exposed tissues. For drug development professionals, it is important to consider that the reactivity of the bromomethyl group makes this compound a potential alkylating agent, which could lead to interactions with various biological macromolecules. However, without specific studies, any discussion of targeted signaling pathway disruption would be speculative.

Visualizations

GHS Classification Workflow for Skin Corrosivity

The following diagram illustrates the logical workflow for classifying a substance according to its skin corrosion potential based on the GHS framework.

A Comprehensive Technical Guide to the Safe Handling and Storage of 4-(bromomethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and storage procedures for 4-(bromomethyl)-1-fluoro-2-methoxybenzene (CAS No: 141080-73-1). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research and development activities. This document outlines the hazards, necessary precautions, and detailed protocols for the use of this reactive chemical intermediate.

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling. It is classified as a substance that causes severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.

GHS Hazard Statements:

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is provided in the table below. This information is essential for risk assessment and the implementation of appropriate safety measures.

| Property | Value | Source |

| Molecular Formula | C8H8BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| CAS Number | 141080-73-1 | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | ~195 - 200 °C | [3] |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., ethanol, dichloromethane) | [3] |

Safe Handling Procedures

Due to its corrosive nature, all handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] Appropriate personal protective equipment (PPE) must be worn at all times to prevent skin and eye contact.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1][2]

-

Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, use a NIOSH-approved respirator with an organic vapor cartridge.[4]

Engineering Controls

-

Work in a well-ventilated laboratory.

-

Use a certified chemical fume hood for all procedures involving the handling of this compound.[2]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Collect the absorbed material into a sealed container for proper disposal. Do not allow the chemical to enter drains or waterways.

Storage Requirements

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

Chemical Incompatibilities

To prevent hazardous reactions, this compound should be stored separately from the following materials:

Experimental Protocol: O-Alkylation of a Phenol

The following is a representative experimental protocol for the O-alkylation of a phenol using this compound. This reaction is a common application for this type of benzyl bromide derivative.

Materials:

-

Phenol (or a substituted phenol)

-

This compound

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

Begin stirring the mixture at room temperature.

-

In a separate container, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous acetone.

-

Add the solution of this compound dropwise to the stirring suspension of the phenol and potassium carbonate.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash with acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety and chemical relationship concepts for working with this compound.

Caption: Safe handling workflow for this compound.

Caption: Chemical incompatibilities of this compound.

References

Reactivity Profile of 4-(Bromomethyl)-1-fluoro-2-methoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromomethyl group in 4-(bromomethyl)-1-fluoro-2-methoxybenzene. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other functional molecules. Its reactivity is primarily dictated by the benzylic bromide, which is susceptible to a variety of nucleophilic substitution reactions. The presence of fluoro and methoxy substituents on the aromatic ring electronically influences the reaction rates and pathways. This document outlines the theoretical basis for its reactivity, discusses common transformation, provides representative experimental protocols, and summarizes key data.

Introduction

This compound is a substituted toluene derivative featuring a highly reactive bromomethyl group. This functional group serves as a key handle for introducing the 4-fluoro-2-methoxyphenylmethyl moiety into a wide range of molecular scaffolds. The strategic placement of a fluorine atom and a methoxy group on the benzene ring modulates the electronic properties of the molecule, thereby influencing the reactivity of the benzylic C-Br bond. Understanding this reactivity profile is crucial for its effective utilization in multi-step synthetic sequences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 141080-73-1 |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

| Appearance | Not available in literature |

| Boiling Point | Not available in literature |

| Melting Point | Not available in literature |

| Solubility | Expected to be soluble in common organic solvents |

Reactivity Profile of the Bromomethyl Group

The core reactivity of this compound is centered on the bromomethyl group, which is a benzylic halide. Benzylic halides are known to be highly reactive in nucleophilic substitution reactions due to the ability of the adjacent benzene ring to stabilize the transition state and any potential carbocation intermediate through resonance.

Electronic Effects of Substituents

The reactivity of the bromomethyl group is modulated by the electronic effects of the fluoro and methoxy substituents on the aromatic ring:

-

Methoxy Group (-OCH₃): Located at the ortho position to the bromomethyl group, the methoxy group is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect is generally dominant, leading to an increase in electron density in the benzene ring, which can help stabilize the transition states of both Sₙ1 and Sₙ2 reactions.

-

Fluoro Group (-F): Positioned meta to the bromomethyl group, the fluorine atom is highly electronegative and thus strongly electron-withdrawing through induction (-I effect). It also possesses a weak electron-donating resonance effect (+R effect). For a meta substituent, the inductive effect typically outweighs the resonance effect. This electron-withdrawing nature can slightly destabilize a developing positive charge in an Sₙ1-like transition state.

The combined electronic influence of these substituents suggests a nuanced reactivity profile. The electron-donating methoxy group is expected to enhance the overall reactivity of the benzylic bromide compared to unsubstituted benzyl bromide.

Nucleophilic Substitution Reactions

The bromomethyl group readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, or a combination of both, depending on the reaction conditions (nucleophile strength, solvent, temperature). Given that it is a primary benzylic halide, the Sₙ2 pathway is generally favored with strong nucleophiles.

A general workflow for a typical nucleophilic substitution reaction is depicted below:

Caption: General experimental workflow for nucleophilic substitution.

Common nucleophilic substitution reactions involving this compound are summarized in the following diagram:

Caption: Key nucleophilic substitution reactions.

Quantitative Data

While specific yields are reaction-dependent, high conversions are generally expected for the reaction of this activated benzylic bromide with a range of strong nucleophiles under appropriate conditions. Representative yields for analogous reactions with similar benzylic bromides are often reported in the high 80s to 90s percentage range.

Experimental Protocols

The following are generalized experimental protocols for common nucleophilic substitution reactions. These should be considered as starting points and may require optimization for specific substrates and scales.

General Protocol for Williamson Ether Synthesis

This procedure outlines the synthesis of an ether by reacting this compound with an alcohol in the presence of a base.

-

Reaction Setup: To a solution of the alcohol (1.0-1.2 equivalents) in a suitable aprotic polar solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Addition of Electrophile: Dissolve this compound (1.0 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for N-Alkylation of Amines

This protocol describes the reaction with a primary or secondary amine to form a secondary or tertiary amine, respectively.

-

Reaction Setup: In a round-bottom flask, dissolve the amine (1.0-2.0 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents) or triethylamine (Et₃N, 1.5-2.0 equivalents) in a polar aprotic solvent like acetonitrile or DMF.

-

Addition of Electrophile: Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

-

Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate. Alternatively, dilute the reaction mixture with water and extract with an appropriate organic solvent.

-

Purification: Wash the organic extract with water and brine, dry over an anhydrous drying agent, and remove the solvent in vacuo. The desired product can be purified by column chromatography or crystallization.

General Protocol for Esterification with a Carboxylate Salt

This method is suitable for the formation of an ester from the corresponding carboxylic acid salt.

-

Salt Formation (if necessary): If starting from the carboxylic acid, neutralize it with a suitable base (e.g., sodium hydroxide or potassium carbonate) in a solvent like ethanol or DMF to form the carboxylate salt in situ.

-

Reaction Setup: To a solution or suspension of the carboxylate salt (1.0-1.2 equivalents) in a polar aprotic solvent (e.g., DMF or DMSO), add this compound (1.0 equivalent).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) for several hours until the starting material is consumed, as indicated by TLC.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography.

Conclusion

This compound is a versatile synthetic intermediate with a highly reactive bromomethyl group. Its reactivity is enhanced by the presence of an ortho-methoxy group, making it an excellent substrate for a variety of nucleophilic substitution reactions. This guide provides a foundational understanding of its reactivity profile and offers practical, albeit generalized, experimental guidance for its application in organic synthesis. Researchers and drug development professionals can leverage this information for the efficient construction of complex molecules bearing the 4-fluoro-2-methoxyphenylmethyl moiety. Further experimental studies are warranted to quantify the kinetic parameters of its key reactions.

An In-depth Technical Guide to 4-(bromomethyl)-1-fluoro-2-methoxybenzene: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)-1-fluoro-2-methoxybenzene is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromomethyl group, a fluorine atom, and a methoxy group, make it a versatile building block for the introduction of the 4-fluoro-2-methoxyphenyl moiety into complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its critical role in the development of novel therapeutics, particularly in the realm of oncology.

Molecular Structure and Properties

This compound is a derivative of benzene with three different functional groups attached. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the benzylic bromide.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomers, as their properties can differ significantly.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 141080-73-1 | [1] |

| Molecular Formula | C₈H₈BrFO | [1] |

| Molecular Weight | 219.05 g/mol | [1] |

| Melting Point | 44-46 °C | [2] |

| Boiling Point | 245.1 °C at 760 mmHg | [2] |

| Density | 1.488 g/cm³ | [2] |

Spectral Data

While specific spectral data was not available in the immediate search results, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic shifts for the aromatic protons, the methoxy group protons, and the benzylic methylene protons. ¹³C NMR would provide information on the carbon skeleton.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of C-H (aromatic and aliphatic), C-O, C-F, and C-Br bonds.

Synthesis and Reactivity

The most common laboratory-scale synthesis of this compound involves the free-radical bromination of the corresponding toluene derivative.

Experimental Protocol: Synthesis of this compound

Reaction: Free-radical bromination of 2-fluoro-4-methoxytoluene.

Materials:

-

2-Fluoro-4-methoxytoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Anhydrous carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an inert gas inlet, add 2-fluoro-4-methoxytoluene (1.0 equivalent).

-

Add a sufficient amount of anhydrous carbon tetrachloride to dissolve the starting material.

-

Add N-Bromosuccinimide (1.05 - 1.1 equivalents) to the solution.

-

Add a catalytic amount of AIBN (e.g., 0.02 equivalents).

-

Purge the flask with an inert gas for several minutes.

-

Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) under the inert atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the starting material is consumed (typically within a few hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Carbon tetrachloride is a hazardous solvent and should be handled with extreme care. Safer alternatives should be considered if possible.

-

NBS is a lachrymator and should be handled carefully.

Applications in Drug Development

The unique substitution pattern of this compound makes it a valuable synthon in the pharmaceutical industry. The introduction of a fluorine atom into a drug molecule can significantly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.

Role in the Synthesis of IAP Antagonists

A prominent application of this compound is in the synthesis of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists. IAPs are a family of proteins that are overexpressed in many cancer cells, leading to resistance to apoptosis (programmed cell death). By inhibiting IAPs, these antagonists can restore the natural apoptotic pathways in cancer cells, making them a promising class of anti-cancer agents.

The 4-fluoro-2-methoxybenzyl moiety, introduced using this compound, is a key structural component of several potent IAP inhibitors.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the simplified signaling pathway of IAP antagonists in inducing apoptosis in cancer cells.

Figure 1: Mechanism of action of IAP antagonists.

IAP antagonists, which can be synthesized using this compound, function as mimics of the endogenous IAP inhibitor, SMAC/Diablo.[3][4][5] By binding to IAPs, these antagonists prevent them from inhibiting caspases (such as caspase-3, -8, and -9).[3][4][5] This leads to the activation of the caspase cascade, ultimately resulting in apoptotic cell death.[4] IAP antagonists can sensitize cancer cells to both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[4]

Safety and Handling

This compound is a corrosive material and should be handled with care.[6][7] It can cause severe skin burns and eye damage.[7] It is essential to use this compound in a well-ventilated area, preferably a chemical fume hood, and to wear appropriate personal protective equipment.[6][7] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[7][8] For detailed safety information, refer to the Safety Data Sheet (SDS).[6][7][8][9]

Conclusion

This compound is a key intermediate in organic synthesis with significant applications in drug discovery. Its ability to introduce a fluorinated phenyl moiety makes it a valuable tool for medicinal chemists seeking to improve the pharmacological properties of drug candidates. The successful application of this building block in the development of IAP antagonists for cancer therapy highlights its importance in the ongoing search for more effective treatments for life-threatening diseases. Researchers and scientists working with this compound should be familiar with its properties, synthesis, and safe handling procedures to fully leverage its potential in their research and development endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

- 4. The expanding role of IAP antagonists for the treatment of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

Key identifiers and synonyms for 4-(bromomethyl)-1-fluoro-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Physicochemical Properties

4-(bromomethyl)-1-fluoro-2-methoxybenzene is a key aromatic building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromomethyl group, a fluorine atom, and a methoxy group, makes it a valuable precursor for the synthesis of complex molecules, particularly in the development of novel therapeutics.

Key Identifiers

A comprehensive list of identifiers for this compound is provided below to facilitate its unambiguous identification in chemical databases and literature.

| Identifier | Value |

| CAS Number | 141080-73-1[1][2][3] |

| Molecular Formula | C₈H₈BrFO[1][2][3] |

| Molecular Weight | 219.05 g/mol [1][2][3] |

| IUPAC Name | This compound |

| Synonyms | 3-Methoxy-4-fluorobenzyl bromide |

| InChI | InChI=1S/C8H8BrFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 |

| InChIKey | XRLJROQMXLOJFO-UHFFFAOYSA-N |

| SMILES | COc1cc(CBr)ccc1F |

Physicochemical Data

| Property | Estimated Value |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate). Insoluble in water. |

Synthesis and Experimental Protocols

The most common and established method for the synthesis of this compound is the free-radical bromination of the corresponding methyl-substituted precursor, 4-fluoro-2-methoxytoluene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator.

Synthetic Workflow

The overall synthetic strategy involves a single-step conversion of the commercially available 4-fluoro-2-methoxytoluene to the desired product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Free-Radical Bromination

This protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-methoxytoluene.

Materials:

-

4-fluoro-2-methoxytoluene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (use of safer alternatives to CCl₄ is recommended)

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-fluoro-2-methoxytoluene (1.0 equivalent) in the chosen non-polar solvent.

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator such as AIBN (approximately 0.02 equivalents) to the solution.

-

Initiation: Heat the reaction mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. This typically takes 1-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of the solvent.

-

Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

-

Role in Drug Development: A Key Building Block for IAP Inhibitors

This compound serves as a crucial building block for the synthesis of small-molecule Inhibitor of Apoptosis (IAP) protein antagonists, also known as SMAC mimetics. These compounds are a promising class of anti-cancer agents that function by promoting programmed cell death (apoptosis) in tumor cells.

IAP Signaling Pathway and Mechanism of Action of SMAC Mimetics

Inhibitor of Apoptosis (IAP) proteins, such as cIAP1, cIAP2, and XIAP, are frequently overexpressed in cancer cells, leading to the suppression of apoptosis and promoting tumor survival. These proteins exert their anti-apoptotic effects by binding to and inhibiting caspases, the key executioner enzymes of apoptosis.

The endogenous protein SMAC/Diablo, released from the mitochondria during apoptosis, antagonizes IAPs by binding to their Baculoviral IAP Repeat (BIR) domains, thereby liberating caspases to initiate cell death. SMAC mimetics are designed to mimic the action of the N-terminal tetrapeptide of SMAC.

Caption: IAP signaling pathway and the mechanism of SMAC mimetics.

Synthesis of IAP Inhibitors

The 4-fluoro-2-methoxybenzyl moiety, introduced via this compound, is a key structural component in several potent IAP inhibitors. The bromomethyl group allows for the facile attachment of this fragment to a core scaffold through nucleophilic substitution reactions. The fluorine and methoxy substituents on the aromatic ring can enhance the binding affinity of the inhibitor to the BIR domains of IAPs and improve its pharmacokinetic properties.

Spectral Data

Experimentally obtained spectral data for this compound is not widely available in public databases. The following tables provide predicted and representative spectral data based on its chemical structure.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 3H | Aromatic protons |

| 4.45 | s | 2H | -CH₂Br |

| 3.85 | s | 3H | -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~150-160 (d, J ≈ 245 Hz) | C-F |

| ~145-155 | C-OCH₃ |

| ~110-130 | Aromatic C-H and C-Br |

| ~55-60 | -OCH₃ |

| ~30-35 | -CH₂Br |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-3100 | Aromatic C-H stretch |

| ~2850-2960 | Aliphatic C-H stretch (-CH₃, -CH₂) |

| ~1500-1600 | Aromatic C=C stretch |

| ~1250 | C-O-C stretch (aryl ether) |

| ~1000-1100 | C-F stretch |

| ~600-700 | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Assignment |

| 218/220 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 139 | [M - Br]⁺ |

| 109 | [M - Br - OCH₂]⁺ |

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store locked up in a well-ventilated place.

-

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound.

References

Incompatible Materials with 4-(Bromomethyl)-1-fluoro-2-methoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the material incompatibilities of 4-(bromomethyl)-1-fluoro-2-methoxybenzene, a key building block in pharmaceutical and materials science research. Understanding the reactivity and degradation pathways of this halogenated aromatic compound is critical for ensuring laboratory safety, maintaining reagent integrity, and designing robust synthetic protocols. This document details the hazardous reactions with strong bases, oxidizing agents, nucleophiles such as alcohols and amines, and reactive metals. It outlines the primary degradation pathways, potential byproducts, and provides standardized experimental protocols for assessing chemical compatibility.

Introduction

This compound is a versatile reagent characterized by its reactive benzylic bromide functional group. This reactivity, while advantageous for synthetic transformations, also predisposes the molecule to degradation and hazardous reactions when in contact with incompatible materials. This guide serves as an essential resource for professionals working with this compound, offering detailed insights into its chemical stability and reactivity profile.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 141080-73-1[1] |

| Molecular Formula | C₈H₈BrFO[1] |

| Molecular Weight | 219.05 g/mol [1] |

| Appearance | White to off-white crystalline solid |

| Melting Point | 58-62 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. |

Incompatible Materials and Degradation Pathways

The primary reactive center of this compound is the benzylic carbon atom, which is susceptible to nucleophilic attack. This reactivity is the root cause of its incompatibility with a range of common laboratory reagents.

Strong Bases

Strong bases, such as alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and alkoxides, readily react with this compound. The primary degradation pathway is a nucleophilic substitution reaction (SN1 or SN2 mechanism), leading to the formation of the corresponding benzyl alcohol.[2][3][4] In the presence of alkoxides, ether formation can also occur. These reactions are typically rapid and can be exothermic.

Degradation Products:

-

(4-Fluoro-2-methoxyphenyl)methanol

-

Corresponding ethers (in the presence of alkoxides)

-

Hydrobromic acid (neutralized by the excess base)

Figure 1: Reaction pathway with strong bases.

Strong Oxidizing Agents

Strong oxidizing agents, such as potassium permanganate (KMnO₄), chromic acid, and hydrogen peroxide with a catalyst, can aggressively degrade this compound.[5][6][7] The benzylic carbon is oxidized to a carboxylic acid, leading to the formation of 4-fluoro-2-methoxybenzoic acid. This reaction can be highly exothermic and may produce hazardous byproducts depending on the reaction conditions.

Degradation Products:

-

4-Fluoro-2-methoxybenzoic acid

-

Reduced form of the oxidizing agent (e.g., MnO₂)

Figure 2: Reaction pathway with strong oxidizing agents.

Alcohols and Amines

Alcohols and amines are nucleophiles that can react with this compound, particularly at elevated temperatures or in the presence of a base. These reactions are nucleophilic substitutions at the benzylic carbon. With alcohols, this leads to the formation of ethers (solvolysis). With primary and secondary amines, it results in the formation of the corresponding secondary and tertiary amines, respectively.[8][9] These reactions can lead to a complex mixture of products if not controlled.

Degradation Products:

-

With Alcohols: 4-((alkoxy)methyl)-1-fluoro-2-methoxybenzene

-

With Amines: N-((4-fluoro-2-methoxyphenyl)methyl)amine (and further alkylated products)

Figure 3: Reaction pathways with alcohols and amines.

Reactive Metals

Reactive metals, such as sodium, potassium, magnesium, and zinc, can react with this compound. The reaction with sodium is a classic example of a Wurtz coupling reaction, which leads to the formation of a carbon-carbon bond between two benzyl fragments, resulting in a dimeric product.[10][11][12] These reactions are often vigorous and can be hazardous if not performed under controlled conditions.

Degradation Products:

-

1,2-bis(4-fluoro-2-methoxyphenyl)ethane

-

Metal bromide salt

Figure 4: Reaction pathway with reactive metals.

Summary of Incompatible Materials

The following table summarizes the classes of incompatible materials and the potential hazards associated with their interaction with this compound.

| Incompatible Material Class | Potential Hazard | Primary Degradation Products |

| Strong Bases (e.g., NaOH, KOH) | Exothermic reaction, formation of corrosive byproducts. | (4-Fluoro-2-methoxyphenyl)methanol |

| Strong Oxidizing Agents (e.g., KMnO₄) | Vigorous, exothermic reaction, potential for fire. | 4-Fluoro-2-methoxybenzoic acid |

| Alcohols | Slow degradation, formation of ethers. | 4-((alkoxy)methyl)-1-fluoro-2-methoxybenzene |

| Amines | Formation of substituted amines, potential for over-alkylation. | N-((4-fluoro-2-methoxyphenyl)methyl)amines |

| Reactive Metals (e.g., Na, Mg, Zn) | Vigorous, exothermic reaction, formation of coupled products. | 1,2-bis(4-fluoro-2-methoxyphenyl)ethane |

Experimental Protocols for Compatibility Testing

To ensure the safe handling and storage of this compound, and to assess its compatibility with other materials in a specific application, standardized testing protocols are recommended. The following methodologies are based on established ASTM standards.

Binary Chemical Compatibility Assessment (ASTM E2012)

This protocol is designed to assess the hazards associated with mixing this compound with another chemical.[13][14][15][16][17]

Methodology:

-

Preparation: In a controlled environment (e.g., a fume hood), a small, known amount of this compound is placed in a suitable reaction vessel (e.g., a test tube or a small flask equipped with a magnetic stirrer and a temperature probe).

-

Addition of Test Material: A stoichiometric or slight excess of the material to be tested for compatibility is added slowly to the reaction vessel.

-

Observation: The mixture is observed for any signs of reaction, such as:

-

Temperature change (exotherm or endotherm)

-

Gas evolution

-

Color change

-

Precipitate formation

-

Change in viscosity

-

-

Analysis: If a reaction is observed, the resulting mixture should be analyzed using appropriate analytical techniques (e.g., GC-MS, NMR, HPLC) to identify the degradation products.

-

Documentation: All observations and analytical data are recorded in a binary chemical compatibility chart.

Figure 5: Experimental workflow for binary compatibility testing.

Material Resistance Testing (ASTM D543)

This protocol is used to evaluate the resistance of a solid material (e.g., a polymer used for storage containers or reaction vessels) to this compound.[18][19][20][21][22]

Methodology:

-

Specimen Preparation: Prepare standardized test specimens of the material to be evaluated according to ASTM D543 specifications.

-

Initial Measurements: Measure and record the initial weight, dimensions, and appearance of the test specimens.

-

Exposure: Immerse the test specimens in a solution of this compound in a suitable, inert solvent at a specified temperature and for a defined period.

-

Post-Exposure Evaluation: After the exposure period, remove the specimens, clean them as per the standard, and re-measure their weight, dimensions, and visually inspect for any changes in appearance (e.g., swelling, discoloration, cracking).

-

Mechanical Testing: If required, perform mechanical tests (e.g., tensile strength) on the exposed specimens and compare the results to unexposed control specimens.

-

Reporting: Report the percentage change in weight, dimensions, and any changes in appearance or mechanical properties.

Conclusion

This compound is a reactive compound that requires careful handling and storage. Its incompatibility with strong bases, strong oxidizing agents, alcohols, amines, and reactive metals can lead to degradation of the material and potentially hazardous situations. The information and experimental protocols provided in this guide are intended to promote the safe and effective use of this valuable chemical intermediate in research and development settings. Researchers and scientists are strongly encouraged to perform a thorough risk assessment and compatibility testing before using this compound with any new materials or under novel reaction conditions.

References

- 1. scbt.com [scbt.com]

- 2. Reaction of C₆H₅CH₂Br with aqueous sodium hydroxide follows: ______ A - askIITians [askiitians.com]

- 3. testbook.com [testbook.com]

- 4. Khan Academy [khanacademy.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. ias.ac.in [ias.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Wurtz reaction - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. Wurtz (Coupling) [quimicaorganica.org]

- 13. store.astm.org [store.astm.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. standards.iteh.ai [standards.iteh.ai]

- 16. store.astm.org [store.astm.org]

- 17. livewell.ae [livewell.ae]

- 18. dokumen.pub [dokumen.pub]

- 19. coirubber.com [coirubber.com]

- 20. matestlabs.com [matestlabs.com]

- 21. kiyorndlab.com [kiyorndlab.com]

- 22. eurolab.net [eurolab.net]

Methodological & Application

Synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene using N-Bromosuccinimide (NBS)

Application Note AP-CHEM-2025-01

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of 4-(bromomethyl)-1-fluoro-2-methoxybenzene via benzylic bromination of 4-methyl-1-fluoro-2-methoxybenzene. The method employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature, incorporating a reactive benzylic bromide, a fluoro group, and a methoxy group. These features allow for diverse subsequent chemical modifications. The synthesis is achieved through a free-radical chain reaction, known as the Wohl-Ziegler bromination, at the benzylic position of the starting toluene derivative.[1][2] N-Bromosuccinimide (NBS) is a convenient and selective reagent for such transformations as it can provide a low, constant concentration of bromine radicals, minimizing side reactions like electrophilic aromatic substitution.[1] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means.[3]

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound.

Data Presentation

The following table summarizes the key reagents and reaction parameters for the synthesis of this compound.

| Parameter | Value |

| Reagents | |

| Starting Material | 4-methyl-1-fluoro-2-methoxybenzene |

| Brominating Agent | N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.) |

| Radical Initiator | AIBN or Benzoyl Peroxide (catalytic) |

| Solvent | Carbon tetrachloride (CCl₄) or Acetonitrile |

| Reaction Conditions | |

| Temperature | Reflux (e.g., ~77 °C for CCl₄) |

| Reaction Time | 1 - 4 hours (monitor by TLC/GC) |

| Atmosphere | Inert (e.g., Nitrogen or Argon) |

| Expected Outcome | |

| Typical Yield | 70-90% |

| Product Information | |

| Molecular Formula | C₈H₈BrFO |

| Molecular Weight | 219.05 g/mol |

Experimental Protocol

Materials:

-

4-methyl-1-fluoro-2-methoxybenzene

-

N-Bromosuccinimide (NBS), freshly recrystallized

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methyl-1-fluoro-2-methoxybenzene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride).

-

Addition of Reagents: Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (approx. 0.02 eq.) to the solution.

-

Reaction Execution: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen). The reaction is typically initiated by the decomposition of AIBN at this temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate.

-

Filter the mixture to remove the solid succinimide and wash the solid with a small amount of the solvent.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any remaining bromine), water, and finally brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by recrystallization or column chromatography on silica gel if necessary.

Safety Precautions

N-Bromosuccinimide (NBS) is a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[4] Always handle NBS in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6][7][8] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4] Carbon tetrachloride is a toxic and environmentally hazardous solvent and should be handled with extreme caution in a fume hood. Safer solvent alternatives are recommended.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive initiator, insufficient heat, presence of oxygen. | Use fresh initiator, ensure the reaction is at a vigorous reflux, and thoroughly degas the solvent before use.[3] |

| Di-bromination | Excess NBS, prolonged reaction time. | Use a controlled amount of NBS (1.0-1.1 eq.) and monitor the reaction closely, stopping it once the starting material is consumed.[3] |

| Ring Bromination | Presence of acid, polar solvent. | Use a non-polar solvent and ensure all reagents are pure and free of acidic impurities.[3] |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Caption: Simplified free-radical mechanism of the Wohl-Ziegler bromination.

References

- 1. scbt.com [scbt.com]

- 2. 4-Bromo-2-difluoromethoxy-1-fluoro-benzene(954235-78-0) 1H NMR spectrum [chemicalbook.com]

- 3. 4-(Bromomethyl)-2-fluoro-1-methoxybenzene,331-61-3-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 4. US20020082454A1 - Process for preparing 2-(4-trifluoromethoxyphenyl)ethylamine and 4-bromomethyl-and 4-chloromethyl-1-trifluoromethoxybenzene - Google Patents [patents.google.com]

- 5. DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene - Google Patents [patents.google.com]

- 6. US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Free-Radical Bromination of 2-Fluoro-4-methoxytoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-fluoro-4-methoxybenzyl bromide via free-radical bromination of 2-fluoro-4-methoxytoluene. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.

Introduction

Benzylic bromination is a crucial transformation in organic synthesis, yielding versatile intermediates for the development of pharmaceutical compounds and other fine chemicals. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, is a standard method for achieving selective bromination at the benzylic position.[1][2][3] This protocol details the application of this reaction to 2-fluoro-4-methoxytoluene, a substrate featuring both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the aromatic ring.

The reaction proceeds via a free-radical chain mechanism, which can be divided into three main stages: initiation, propagation, and termination.[4] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or exposure to UV light, is used to generate a bromine radical in the initiation step.[4][5] This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of the toluene derivative, forming a resonance-stabilized benzylic radical. This radical subsequently reacts with a bromine source to yield the desired benzyl bromide and regenerate the bromine radical, continuing the chain reaction (propagation).[4]

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination of substituted toluenes.[5][6][7]

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |

| 2-Fluoro-4-methoxytoluene | C₈H₉FO | 140.16 | ≥98% | Sigma-Aldrich, Alfa Aesar |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ≥99% | Acros Organics, TCI |

| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | ≥98% | Sigma-Aldrich, Wako |

| Carbon tetrachloride (CCl₄) | CCl₄ | 153.82 | Anhydrous, ≥99.5% | Fisher Scientific, Merck |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | VWR, J.T. Baker |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | Laboratory prepared |

| Saturated Sodium Thiosulfate (Na₂S₂O₃) | Na₂S₂O₃ | 158.11 | - | Laboratory prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | Fisher Scientific |

| Hexane | C₆H₁₄ | 86.18 | ACS Grade | EMD Millipore |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | BDH |

2.2. Equipment

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Standard laboratory glassware

2.3. Procedure

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 2-fluoro-4-methoxytoluene (1.0 eq) in anhydrous carbon tetrachloride (approximately 0.2-0.5 M).

-

Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) using a heating mantle or oil bath. The reaction can be monitored by TLC or GC-MS for the disappearance of the starting material. The reaction time is typically 1-4 hours. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrates and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude 2-fluoro-4-methoxybenzyl bromide by flash column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent. Alternatively, vacuum distillation can be employed for purification, though care must be taken as benzyl bromides can be thermally labile.[8]

-

2.4. Safety Precautions

-

N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause severe liver and kidney damage. All operations involving CCl₄ must be performed in a certified chemical fume hood. Consider using a safer alternative solvent such as acetonitrile or (trifluoromethyl)benzene if the reaction conditions can be adapted.[1][9]

-

Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose violently if heated strongly. Store in a cool place.

-

2-Fluoro-4-methoxybenzyl bromide (Product): Benzyl bromides are generally lachrymatory and skin irritants. Handle the purified product with care in a fume hood.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the free-radical bromination of 2-fluoro-4-methoxytoluene.

| Parameter | Value | Notes |

| Reagents | ||

| 2-Fluoro-4-methoxytoluene | 1.0 eq | Limiting reagent |

| N-Bromosuccinimide (NBS) | 1.05 - 1.1 eq | A slight excess is used to ensure complete conversion. |

| Azobisisobutyronitrile (AIBN) | 0.02 - 0.05 eq | Catalytic amount as a radical initiator. |

| Reaction Conditions | ||

| Solvent | Carbon Tetrachloride (CCl₄) | Concentration: 0.2 - 0.5 M |

| Temperature | Reflux (~77 °C) | Maintained throughout the reaction. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or GC-MS for completion. |

| Work-up & Purification | ||

| Quenching Agents | Na₂S₂O₃, NaHCO₃ | To remove excess bromine and acidic byproducts. |

| Purification Method | Column Chromatography | Silica gel, Hexane/Ethyl Acetate gradient. |

| Expected Yield | 60-80% | Isolated yield after purification. |

Diagrams

4.1. Reaction Scheme

Caption: Overall reaction scheme.

4.2. Experimental Workflow

Caption: Step-by-step experimental workflow.

4.3. Free-Radical Mechanism

Caption: Key steps in the free-radical mechanism.

References

- 1. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Wohl-Ziegler Reaction [drugfuture.com]

- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

- 5. Bromination - Common Conditions [commonorganicchemistry.com]